

# BI-4924 Formulation for Animal Studies: Application Notes and Protocols

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## Compound of Interest

Compound Name: BI-4924

Cat. No.: B15614151

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## Introduction

**BI-4924** is a potent and selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is upregulated in various cancers, making PHGDH a compelling target for therapeutic intervention. **BI-4924** acts as a co-factor nicotinamide adenine dinucleotide (NADH/NAD<sup>+</sup>)-competitive inhibitor.[3] For cellular and in vivo studies, it is crucial to utilize the active compound, **BI-4924**, as its prodrug, BI-4916, has been reported to be unstable in the presence of esterases, rendering it unsuitable for in vivo applications.[4] This document provides detailed application notes and protocols for the formulation and administration of **BI-4924** in animal studies, particularly in mice.

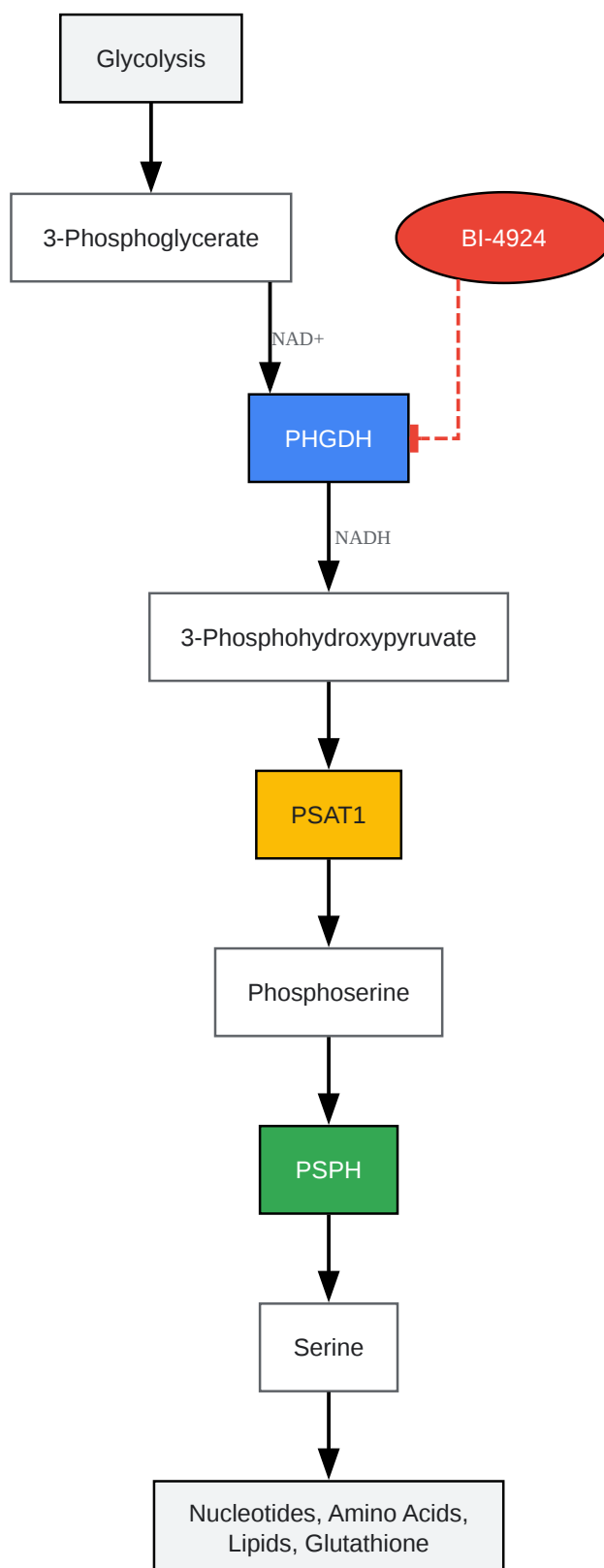
## Physicochemical Properties of BI-4924

A clear understanding of the physicochemical properties of **BI-4924** is essential for its proper handling and formulation.

Property	Value	Reference
Molecular Weight	499.36 g/mol	[5]
Solubility in DMSO	90 mg/mL	[5]
Solubility at pH 7	59 µg/mL	[2]
In Vitro IC50 (PHGDH)	3 nM	[3]
Cellular IC50 (Serine Biosynthesis, 72h)	2200 nM	[3]

## Signaling Pathway

**BI-4924** targets PHGDH, the initial and rate-limiting enzyme in the serine synthesis pathway, which branches off from glycolysis. By inhibiting PHGDH, **BI-4924** blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby disrupting the downstream synthesis of serine and other essential biomolecules.



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PHGDH Signaling Pathway and Inhibition by **BI-4924**.

## Experimental Protocols

### In Vivo Formulation of BI-4924

Due to its low aqueous solubility, **BI-4924** requires a specific vehicle for in vivo administration. The following formulation has been reported to achieve a clear solution with a solubility of at least 2.08 mg/mL.[3]

Materials:

- **BI-4924** powder
- Dimethyl sulfoxide (DMSO), sterile
- PEG300, sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile
- Sterile conical tubes and syringes

Formulation Composition:

Component	Percentage
DMSO	10%
PEG300	40%
Tween-80	5%
Saline	45%

Protocol for Preparing 1 mL of Formulation:

- Prepare Stock Solution: Weigh the required amount of **BI-4924** and dissolve it in 100  $\mu$ L of DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL for a final concentration of 2.08 mg/mL). Ensure complete dissolution; gentle warming or sonication may be used if necessary.

- Add Co-solvent: In a sterile conical tube, add 400  $\mu$ L of PEG300 to the DMSO stock solution. Mix thoroughly until the solution is clear.
- Add Surfactant: Add 50  $\mu$ L of Tween-80 to the mixture. Vortex or mix gently until the solution is homogenous and clear.
- Add Aqueous Component: Add 450  $\mu$ L of sterile saline to the mixture. Mix thoroughly. The final solution should be clear.
- Administration: It is recommended to prepare this formulation fresh on the day of use.



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Experimental Workflow for **BI-4924** In Vivo Formulation.

## Animal Administration

Route of Administration:

- Intraperitoneal (IP) injection is a common route for administering small molecule inhibitors in mouse models.

Dosage:

- Specific in vivo dosage for **BI-4924** is not readily available in the public domain.
- For a starting point, researchers can refer to studies on other PHGDH inhibitors. For instance, the inhibitor NCT-503 has been administered to mice at a dose of 40 mg/kg daily via intraperitoneal injection.<sup>[5]</sup>
- It is highly recommended to conduct a dose-ranging (dose-escalation) study to determine the optimal and maximum tolerated dose (MTD) of **BI-4924** in the specific animal model and for the intended study duration.

Protocol for Intraperitoneal Injection in Mice:

- **Animal Handling:** Acclimatize the animals to the experimental conditions.
- **Dose Calculation:** Calculate the volume of the **BI-4924** formulation to be injected based on the animal's body weight and the desired dose.
- **Injection:**
  - Properly restrain the mouse.
  - Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
  - Administer the calculated volume of the **BI-4924** formulation.
- **Monitoring:** Monitor the animals for any adverse effects post-injection, such as signs of distress, changes in behavior, or local irritation at the injection site.

## Pharmacokinetic Considerations

Detailed pharmacokinetic data for **BI-4924** in mice, such as C<sub>max</sub>, half-life, and bioavailability, are not publicly available. Therefore, it is advisable to conduct pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **BI-4924** when administered in the recommended vehicle. This will inform the optimal dosing schedule (e.g., once or twice daily) to maintain effective drug exposure throughout the study. For reference, another PHGDH inhibitor, NCT-503, was found to have a half-life of 2.5 hours and a C<sub>max</sub> of approximately 20 µM in plasma following intraperitoneal administration in mice.<sup>[6]</sup>

## Conclusion

This document provides a comprehensive guide for the formulation and administration of the PHGDH inhibitor **BI-4924** for in vivo animal studies. The provided protocols and data are intended to assist researchers in designing and executing their experiments effectively. Due to the limited public data on the in vivo properties of **BI-4924**, it is imperative to perform initial dose-finding and pharmacokinetic studies to establish the optimal experimental conditions for your specific research needs.

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